molecular formula C12H15NS B177440 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] CAS No. 182-53-6

3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]

Cat. No. B177440
CAS RN: 182-53-6
M. Wt: 205.32 g/mol
InChI Key: KFQBMGYBVHJESL-UHFFFAOYSA-N
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Description

“3H-spiro[1,3-benzothiazole-2,1’-cyclohexane]” is a chemical compound with the CAS Number: 182-53-6 . It has a molecular weight of 205.32 . The IUPAC name for this compound is 3H-spiro [benzo [d]thiazole-2,1’-cyclohexane] .


Molecular Structure Analysis

The InChI code for “3H-spiro[1,3-benzothiazole-2,1’-cyclohexane]” is 1S/C12H15NS/c1-4-8-12(9-5-1)13-10-6-2-3-7-11(10)14-12/h2-3,6-7,13H,1,4-5,8-9H2 .


Physical And Chemical Properties Analysis

“3H-spiro[1,3-benzothiazole-2,1’-cyclohexane]” is a solid substance . It has a melting point of 111 - 113 degrees Celsius .

Scientific Research Applications

Antitumor and Anti-Monoamine Oxidase Properties

Research conducted by Markosyan et al. (2014) indicates that derivatives of 3H-spiro[benzo(h)quinazoline-5,1′-cyclohexane] exhibit both antitumor activities and inhibition of monoamine oxidase activity. This highlights their potential in cancer therapy and neuropsychiatric disorders treatment (Markosyan et al., 2014).

Synthesis and Diastereoselectivity

Shen, Sun, and Yan (2016) reported on the synthesis of spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,2′-indenes] derivatives. Their study showcases the compound's ability to yield functionalized derivatives with high diastereoselectivity, important for pharmaceutical applications (Shen, Sun, & Yan, 2016).

Hetero-Diels–Alder Cycloaddition in Aqueous Media

Kumar et al. (2017) explored the synthesis of diverse spiroheterocycles involving 3H-spiro[benzothiazole-2,1'-cyclohexane] through an environmentally friendly process. This method provides access to biologically active scaffolds, suggesting potential in drug development (Kumar et al., 2017).

Complement Pathway Inhibitory Activity

Research by Useglio et al. (2006) highlighted the synthesis of 3H-spiro[benzofuran-2,1'-cyclohexane] derivatives from filifolinol, demonstrating significant inhibitory activity on the classical complement pathway. This suggests potential therapeutic applications in immune-related disorders (Useglio et al., 2006).

PARP-1 Inhibitors

Amin et al. (2013) designed a series of spiro [(2H, 3H)quinazoline-2,1'-cyclohexan]-4(1H)-one derivatives as PARP-1 inhibitors, suggesting their utility in cancer therapeutics (Amin et al., 2013).

Thermal Transformations

Samsonov et al. (2011) studied the thermal transformations of 2H-benzimidazole 1,3-dioxides, including spiro[2H-benz-imidazole-2,1′-cyclohexane] derivatives. Their findings contribute to understanding the chemical behavior under thermal conditions, which is critical for material sciences (Samsonov et al., 2011).

Safety And Hazards

The safety information available indicates that “3H-spiro[1,3-benzothiazole-2,1’-cyclohexane]” is a substance that requires caution. It has been labeled with the GHS07 pictogram, and the signal word is "Warning" .

properties

IUPAC Name

spiro[3H-1,3-benzothiazole-2,1'-cyclohexane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NS/c1-4-8-12(9-5-1)13-10-6-2-3-7-11(10)14-12/h2-3,6-7,13H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQBMGYBVHJESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326216
Record name 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]

CAS RN

182-53-6
Record name 182-53-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525367
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-PENTAMETHYLENEBENZOTHIAZOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
G CİHAN-ÜSTÜNDAĞ, N ÖZSOY, E ÖZTAŞ… - Marmara …, 2017 - dergipark.org.tr
In this work, we report the synthesis, structural characterization and evaluation of in vitro antioxidant and cytotoxic properties of novel spirobenzothiazolines (1a-e, 2a-e). 5-…
Number of citations: 2 dergipark.org.tr
M Akkurt, G Cihan-Üstündağ, G Capan… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C14H18ClNS, the 2,3-dihydro-1,3-thiazole ring adopts an envelope with the S,N-bound C atom at the flap and the cyclohexane ring adopts a chair conformation. …
Number of citations: 12 scripts.iucr.org
M Akkurt, G Cihan-Üstündağ, G Capan… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C16H22ClNS, the nine-membered 2,3-dihydro-1,3-benzothiazole ring system is essentially planar, with a maximum deviation of 0.025 (2) Å for the N atom. Its …
Number of citations: 10 scripts.iucr.org

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